molecular formula H34O20S B12577161 Sulfuric acid;hexadecahydrate CAS No. 642486-03-1

Sulfuric acid;hexadecahydrate

Cat. No.: B12577161
CAS No.: 642486-03-1
M. Wt: 386.33 g/mol
InChI Key: VSRZOAAKERBIST-UHFFFAOYSA-N
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Description

Evolution of Hydration Chemistry in Acidic Systems

The understanding of hydration in acidic systems has evolved considerably over time. Initially, the focus was on the dissolution of substances in water and the subsequent formation of hydrated ions. researchgate.net As analytical techniques became more sophisticated, researchers began to identify and characterize specific solid hydrate (B1144303) structures with distinct stoichiometries. osti.gov This led to the realization that the interaction between acids and water is not a simple mixing process but rather a complex interplay of hydrogen bonding and molecular arrangement, resulting in the formation of a variety of crystalline hydrates. osti.gov The study of these hydrates, such as the various forms of sulfuric acid hydrate, provides a deeper understanding of intermolecular forces and the nature of solutions. osti.govrsc.org

Importance of Specific Hydrate Stoichiometries in Advanced Chemical Research

The precise stoichiometry of a hydrate, meaning the exact ratio of the compound to water molecules, is critical in advanced chemical research for several reasons. Different hydrate stoichiometries of the same compound can exhibit vastly different physical and chemical properties, including melting point, density, and reactivity. ontosight.ai For instance, the various hydrates of sulfuric acid, such as the monohydrate, tetrahydrate, and hexadecahydrate, each have unique phase behaviors. osti.govresearchgate.net This specificity is crucial in fields like materials science, where the properties of a material are paramount for its application. thegoodscentscompany.com Furthermore, understanding the conditions under which specific hydrates form is essential for controlling chemical processes and for modeling complex systems, such as atmospheric aerosols where sulfuric acid hydrates play a significant role. researchgate.net

Contextualizing Sulfuric Acid;hexadecahydrate within the H₂SO₄-H₂O Phase System

The sulfuric acid-water (H₂SO₄-H₂O) system is characterized by a complex phase diagram featuring multiple hydrate forms. researchgate.netcornell.edu Sulfuric acid hexadecahydrate is one of these solid phases, existing under specific temperature and concentration conditions. ontosight.aichemicalbook.com The phase diagram illustrates the stability regions for different hydrates, including sulfuric acid tetrahydrate (SAT) and various other hydrated forms. researchgate.netacs.org The formation and stability of these hydrates are highly dependent on the water content and temperature. cornell.eduresearchgate.net For example, as the concentration of sulfuric acid increases, the coordination of water molecules around the sulfate (B86663) ions changes, leading to the formation of different hydrate structures. osti.gov

Properties

CAS No.

642486-03-1

Molecular Formula

H34O20S

Molecular Weight

386.33 g/mol

IUPAC Name

sulfuric acid;hexadecahydrate

InChI

InChI=1S/H2O4S.16H2O/c1-5(2,3)4;;;;;;;;;;;;;;;;/h(H2,1,2,3,4);16*1H2

InChI Key

VSRZOAAKERBIST-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O

Origin of Product

United States

Crystallographic and Advanced Structural Elucidation

Comparative Structural Analysis with Other Sulfuric Acid Hydrates (e.g., n=1, 2, 4, 6.5, 8)

The crystal structure of sulfuric acid hydrates (H₂SO₄·nH₂O) evolves significantly with increasing water content, transitioning from a molecular solid in its anhydrous form to complex ionic lattices featuring various protonated water clusters. While a simple sulfuric acid hexadecahydrate (n=16) is not a recognized stable phase—this stoichiometry is typically associated with salts like aluminum sulfate (B86663) hexadecahydrate nih.gov—a comparison with well-characterized hydrates provides critical insight into the structural role of water in this fundamental chemical system. The established hydrates include those with n = 1, 2, 4, 6.5, and 8. wikipedia.org

The structural arrangements of these hydrates are dictated by extensive and intricate hydrogen-bonding networks. As the molar ratio of water to sulfuric acid increases, there is a distinct progression from protonated sulfuric acid species to the formation of hydronium (H₃O⁺), Zundel (H₅O₂⁺), and Eigen (H₉O₄⁺) cations, which then constitute the building blocks of the crystal lattice alongside sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) anions.

Detailed Research Findings and Crystallographic Data

The crystallographic parameters for several key sulfuric acid hydrates are summarized in the table below, illustrating the structural diversity across the series.

Hydrate (n)FormulaIonic CompositionCrystal SystemSpace GroupLattice Parameters (Å, °)
Monohydrate (1)H₂SO₄·H₂OH₃O⁺ HSO₄⁻MonoclinicP2₁/ca=7.062, b=6.948, c=8.139, β=106.22
Dihydrate (2)H₂SO₄·2H₂O(H₃O⁺)₂SO₄²⁻MonoclinicC2/ca=13.033, b=7.973, c=5.878, β=101.45
Tetrahydrate (4)H₂SO₄·4H₂O(H₅O₂⁺)₂SO₄²⁻MonoclinicP2₁/ca=5.859, b=12.750, c=7.632, β=100.82
Hemitriskaidekahydrate (6.5)H₂SO₄·6.5H₂O(H₃O⁺)₂(D₂O)₁₁SO₄²⁻MonoclinicCma=6.253, b=26.814, c=5.908, β=112.19
Octahydrate (8)H₂SO₄·8H₂O(H₃O⁺)₂(H₂O)₁₄SO₄²⁻MonoclinicI2a=7.442, b=7.445, c=26.117, β=125.04

Sulfuric Acid Monohydrate (n=1): The monohydrate is the first step in the hydration series and exists as an ionic solid composed of hydronium (H₃O⁺) and bisulfate (HSO₄⁻) ions. iucr.org Its monoclinic structure is characterized by infinite zigzag chains of bisulfate ions linked together by hydrogen bonds. These chains are further cross-linked by the hydronium ions, forming distinct "double-layers". iucr.org

Sulfuric Acid Dihydrate (n=2): With the addition of a second water molecule, the complete transfer of both protons from sulfuric acid occurs. The crystal structure of the dihydrate consists of two hydronium ions (H₃O⁺) and one sulfate dianion (SO₄²⁻). osti.gov This marks a key transition from a bisulfate- to a sulfate-based lattice.

Sulfuric Acid Tetrahydrate (n=4): The tetrahydrate features a more complex protonated water cluster, the Zundel cation (H₅O₂⁺). The structure is thus formulated as (H₅O₂⁺)₂SO₄²⁻. The H₅O₂⁺ ion consists of two water molecules sharing a single proton, representing a significant motif in the evolving hydrogen-bond network.

Sulfuric Acid Hemitriskaidekahydrate (n=6.5): This hydrate, H₂SO₄·6.5H₂O, possesses a unique and highly ordered layered structure. Neutron diffraction studies have revealed that its crystal lattice is composed of hydronium ions (D₃O⁺ in deuterated samples), neutral water molecules (D₂O), and sulfate dianions (SO₄²⁻). researchgate.net The structure is characterized by distinct sheets of "icelike" protonated and neutral water molecules, which are separated by layers of opposing sulfate tetrahedra. researchgate.net

Sulfuric Acid Octahydrate (n=8): As one of the most water-rich hydrates, the existence and structure of the octahydrate have been a subject of significant research, particularly for its relevance to planetary science and atmospheric aerosols. usra.edu Recent synchrotron X-ray powder diffraction studies have confirmed its structure, which crystallizes in a monoclinic system with I2 symmetry. researchgate.net The structure of the octahydrate is composed of sulfate ions and an extensive hydrogen-bonded network of water molecules and hydronium ions. usra.eduresearchgate.net Interestingly, a distinct hexahydrate (H₂SO₄·6H₂O), not to be confused with the 6.5-hydrate, has also been identified and exhibits a similar water layer topology to the octahydrate, but with a different stacking arrangement. ansto.gov.au

Theoretical and Computational Investigations

Quantum Chemical Studies of Hydration Clusters

Quantum chemical methods provide a powerful lens through which the intricate details of molecular interactions within sulfuric acid hydration clusters can be examined. These first-principles approaches are crucial for determining the stable geometries, binding energies, and electronic properties of these complexes.

Ab initio molecular orbital theory offers a rigorous framework for studying sulfuric acid-water clusters. By solving the Schrödinger equation without empirical parameters, these methods can provide highly accurate descriptions of the electronic structure. Techniques such as Møller-Plesset perturbation theory (MP2) have been extensively used to investigate the thermodynamics of sulfuric acid hydration. acs.orgresearchgate.netresearchgate.net

Studies on smaller clusters, such as H₂SO₄(H₂O)n where n = 1–6, have utilized a combination of molecular dynamics for configurational sampling and high-level ab initio calculations to identify global and local energy minima. acs.orgresearchgate.net For each identified isomer, MP2 energies are often extrapolated to the complete basis set (CBS) limit to achieve high accuracy. acs.orgresearchgate.netresearchgate.net These calculations have revealed that ionic pair clusters, such as (HSO₄⁻·H₃O⁺)(H₂O)n−1, become energetically competitive with neutral clusters as the number of water molecules increases, specifically for n ≥ 3, and are more stable for n ≥ 4 at certain temperatures. acs.orgresearchgate.net This suggests that in a hexadecahydrate cluster, the ionic, dissociated form of sulfuric acid is highly likely to be the dominant species.

The calculated Gibbs free energies for the formation of these clusters indicate that hydration is generally favorable, especially in colder regions of the troposphere. acs.orgresearchgate.net However, the formation of larger clusters can become less favorable at higher temperatures. acs.orgresearchgate.net This has significant implications for atmospheric aerosol nucleation, suggesting that the binary nucleation of sulfuric acid and water is more significant at colder temperatures. acs.orgresearchgate.net

Table 1: Key Findings from Ab Initio Studies on Sulfuric Acid Hydration

Cluster Size (n) Key Finding Reference
n ≥ 3 Ionic pair clusters become competitive with neutral clusters. acs.orgresearchgate.net
n ≥ 4 Ionic pair clusters are more stable than neutral clusters depending on temperature. acs.orgresearchgate.net
n = 1-6 Cluster formation is favorable in colder regions of the troposphere. acs.orgresearchgate.net

Density Functional Theory (DFT) has emerged as a computationally efficient yet accurate method for investigating the geometries and energies of sulfuric acid-water clusters. borenv.nethelsinki.fi DFT evaluates the electronic structure based on the electron density, which simplifies the calculations compared to traditional ab initio methods while still capturing the essential physics of bond formation and breaking. borenv.net

DFT studies have been instrumental in exploring the structure of stable sulfuric acid-water clusters at various compositions. borenv.net Functionals like PW91 have been used to predict that proton transfer from sulfuric acid to a water molecule is a key feature in these clusters. helsinki.fi For instance, in clusters containing ammonia (B1221849), the PW91 functional predicts stronger hydrogen bonding and a greater propensity for proton transfer compared to other functionals like B3LYP. helsinki.fi

These computational approaches have been used to study systems containing up to five water molecules, providing insights into equilibrium structures, binding energies, and vibrational frequencies. helsinki.fi The results from DFT calculations are crucial for understanding how the presence of other atmospheric species, like ammonia, can influence the hydration of sulfuric acid and subsequent particle formation. helsinki.fi

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate representation of the electron distribution but at a higher computational cost.

For sulfuric acid hydration, it has been shown that extrapolating Møller-Plesset perturbation theory (MP2) energies to their complete basis set (CBS) limit provides reliable thermodynamic data. acs.orgresearchgate.netresearchgate.net This approach helps to minimize the basis set superposition error (BSSE), where the basis functions of one molecule artificially stabilize a neighboring molecule in a cluster. arxiv.org

The choice of the density functional in DFT calculations also significantly impacts the results. For example, the PW91 functional has been shown to predict stronger hydrogen bonds and a higher likelihood of proton transfer in sulfuric acid-ammonia-water clusters compared to the B3LYP functional. helsinki.fi Therefore, careful selection and validation of the computational method against experimental data or higher-level theoretical results are essential for obtaining accurate and predictive models of sulfuric acid hexadecahydrate.

Molecular Dynamics (MD) Simulations of H₂SO₄-H₂O Systems

Molecular dynamics simulations provide a dynamic picture of the behavior of sulfuric acid in aqueous environments. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, offering insights into the dynamic processes of hydration.

MD simulations are particularly well-suited for exploring the dynamics of the hydration shells surrounding sulfuric acid and its corresponding ions. borenv.net These simulations can reveal the structure and stability of the first and subsequent hydration shells, as well as the exchange of water molecules between these shells and the bulk solvent.

First-principles molecular dynamics, which uses forces calculated from electronic structure theory (often DFT), can explicitly model the breaking and forming of chemical bonds. borenv.net This capability is crucial for studying proton transfer events, a key process in the ionization of sulfuric acid in water. borenv.netcore.ac.uk Ab initio MD simulations have shown that the first proton of sulfuric acid ionizes promptly in aqueous solutions. researchgate.net The resulting bisulfate ion (HSO₄⁻) can then participate in proton hopping with surrounding water molecules. researchgate.net

Simulations of sulfuric acid in a slab of water molecules have been used to investigate the behavior of the ions at the liquid-vapor interface. acs.org These studies provide information on the orientation of hydronium ions and the local structure of water around the anions, which is important for understanding surface chemistry in atmospheric aerosols. acs.org

The hydrogen bond network in sulfuric acid-water systems is a key determinant of the system's structure and properties. MD simulations can provide detailed information on the formation, breaking, and rearrangement of hydrogen bonds. bibliotekanauki.pl

The structure of the hydrogen bond network can be characterized by calculating radial distribution functions and analyzing the geometry of hydrogen bonds. bibliotekanauki.plresearchgate.net These analyses provide a statistical description of the average distances and orientations between different species in the solution, offering a detailed picture of the local molecular environment.

Table 2: Investigated Properties from Molecular Dynamics Simulations of H₂SO₄-H₂O Systems

Property Description Reference
Hydration Shell Structure The arrangement and number of water molecules in the immediate vicinity of the solute (H₂SO₄, HSO₄⁻, SO₄²⁻). borenv.netacs.orgbibliotekanauki.plresearchgate.net
Proton Transfer The movement of protons from sulfuric acid to water molecules, leading to the formation of hydronium and bisulfate/sulfate (B86663) ions. borenv.netcore.ac.ukresearchgate.net
Hydrogen Bond Lifetimes The average duration of a hydrogen bond between different species, indicating the stability of the interaction. upc.edu
Radial Distribution Functions A statistical measure of the probability of finding a particle at a certain distance from a reference particle. bibliotekanauki.plupc.eduresearchgate.net

Thermodynamic Calculations for Hydrate (B1144303) Stability and Formation

The stability of a sulfuric acid hydrate cluster is determined by the thermodynamics of its formation from individual sulfuric acid and water molecules. Computational methods, particularly quantum chemical calculations, are employed to determine the key thermodynamic quantities that govern these processes.

The spontaneity and stability of hydrate formation are best described by the change in Gibbs free energy (ΔG). A negative ΔG indicates that the formation of the hydrate cluster from its constituent molecules is a thermodynamically favorable process under a given temperature and pressure. The Gibbs free energy of hydration is calculated using the following fundamental thermodynamic equation:

ΔG = ΔH - TΔS

where:

ΔH is the enthalpy change of hydration, representing the energy released or absorbed when the cluster is formed. It is typically calculated as the difference between the electronic energies of the product cluster and the reactant molecules (H₂SO₄ and nH₂O), with corrections for zero-point vibrational energy and thermal effects.

T is the temperature in Kelvin.

ΔS is the entropy change, which reflects the change in disorder of the system upon cluster formation.

Quantum chemical methods like Density Functional Theory (DFT) are used to optimize the geometry of the molecular clusters and calculate their vibrational frequencies. These outputs are then used to compute the enthalpy and entropy terms. acs.org

The equilibrium constant (K) for the hydration reaction is directly related to the standard Gibbs free energy change (ΔG°):

ΔG° = -RT ln(K)

where R is the ideal gas constant. A larger equilibrium constant signifies a higher concentration of the hydrate at equilibrium. Theoretical calculations for smaller sulfuric acid hydrates (H₂SO₄·nH₂O, where n = 1-3) show that the Gibbs free energy of formation becomes increasingly favorable at lower temperatures, suggesting that hydrate formation is more significant in colder regions of the atmosphere. acs.org

Illustrative Data: Gibbs Free Energy for Smaller Hydrates

The following table, based on general findings for smaller hydrates, illustrates how Gibbs free energy changes with temperature and pressure, favoring hydrate formation at low temperatures and high pressures. acs.org

HydrateTemperature (K)Pressure (atm)Illustrative ΔG (kcal/mol)
H₂SO₄·H₂O2501Favorable (Negative)
H₂SO₄·H₂O3001Less Favorable (Less Neg.)
H₂SO₄·2H₂O2501Favorable (Negative)
H₂SO₄·2H₂O3001Less Favorable (Less Neg.)

Note: This table is for illustrative purposes to demonstrate thermodynamic principles, as specific, validated data for H₂SO₄·16H₂O is not available in the cited literature.

A single composition, such as H₂SO₄·16H₂O, does not exist as a single, rigid structure. Instead, it exists as a population of different structural isomers (conformers) that are close in energy. The potential energy surface of such a large, hydrogen-bonded cluster is complex, with numerous local minima.

The ensemble-averaged value of a property is calculated as:

= Σᵢ Aᵢ * exp(-ΔGᵢ/RT) / Σᵢ exp(-ΔGᵢ/RT)

where Aᵢ and ΔGᵢ are the property and relative Gibbs free energy of the i-th isomer, respectively. This technique is crucial for accurately calculating thermodynamic quantities like the total Gibbs free energy, which in turn determines the equilibrium constant for the hydrate's formation. core.ac.uk For a large and flexible cluster like sulfuric acid hexadecahydrate, with many possible hydrogen-bonding arrangements, neglecting this conformational diversity would lead to significant errors in predicted thermodynamic properties.

Prediction of Spectroscopic Signatures from Theoretical Models

Theoretical models are invaluable for predicting the spectroscopic signatures of molecules and clusters, which can aid in their experimental identification. Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for studying hydrogen-bonded systems like sulfuric acid hydrates.

The process of predicting an IR spectrum from theoretical models involves several steps:

Geometry Optimization: The equilibrium geometry of the H₂SO₄·16H₂O cluster (and its various isomers) is determined using quantum chemical methods.

Vibrational Frequency Calculation: A harmonic frequency analysis is performed at the optimized geometry. This calculation yields a set of normal vibrational modes and their corresponding frequencies.

Intensity Calculation: The intensity of each vibrational mode in the IR spectrum is also calculated. These intensities are proportional to the square of the change in the molecular dipole moment during the vibration.

Spectrum Generation: The calculated frequencies and intensities are convoluted with a line-shape function (e.g., a Gaussian or Lorentzian function) to generate a theoretical IR spectrum.

For sulfuric acid hydrates, the IR spectrum is characterized by distinct vibrational bands corresponding to the S=O and S-O stretching modes of the sulfate core, as well as the O-H stretching and bending modes of both the sulfuric acid and the water molecules. The formation of hydrogen bonds within the cluster causes significant shifts in these frequencies, particularly a red-shift (lowering of frequency) and broadening of the O-H stretching bands. By analyzing these shifts and comparing theoretical spectra of different isomers, it is possible to gain insight into the specific hydrogen-bonding network within the cluster. manchester.ac.uk While experimental spectra for H₂SO₄·16H₂O are not available for direct comparison, theoretical predictions provide a critical guide for future experimental searches.

Thermodynamics and Kinetics of Formation and Transformation

Phase Equilibria Studies in Concentrated Aqueous Sulfuric Acid Systems

The phase behavior of the sulfuric acid-water system is intricate, featuring multiple hydrates, each stable under specific conditions of temperature and composition. nist.govosti.gov At lower temperatures, the phase diagram is characterized by the formation of several solid phases, including ice, anhydrous sulfuric acid, and its various hydrates. nist.govtandfonline.com These hydrates can melt congruently or incongruently, and the liquid phase has a strong tendency to supercool. nist.govtandfonline.com

Phase diagrams of the H₂SO₄-H₂O system illustrate the stability regions of different hydrates. While detailed diagrams explicitly delineating the phase boundaries for sulfuric acid hexadecahydrate are not abundant in the readily available literature, the general phase diagram shows that various solid hydrates form at different compositions and low temperatures. researchgate.netresearchgate.net The formation of hydrates such as sulfuric acid monohydrate (SAM), dihydrate (SAD), tetrahydrate (SAT), and octahydrate (SAO) has been identified in solid phases crystallized from solutions with increasing acid concentrations. osti.gov

The addition of other components, such as ammonia (B1221849), further complicates the phase equilibria. For instance, in the H₂SO₄/(NH₄)₂SO₄/H₂O ternary system, two ternary eutectics and two tributary reaction points have been identified. nih.gov In such systems, sulfuric acid tetrahydrate (SAT) can form as a metastable solid over a wide range of concentrations. nih.gov Although specific multicomponent phase diagrams that include H₂SO₄·16H₂O are not extensively detailed in the provided search results, the behavior of other hydrates suggests that its stability would be highly dependent on the concentration of all components and the temperature.

Interactive Data Table: Known Hydrates of Sulfuric Acid and Their Formation Conditions
Hydrate (B1144303)FormulaTypical Formation Conditions
MonohydrateH₂SO₄·H₂OForms from acid contents between 75-85 wt% at 220-240 K.
TetrahydrateH₂SO₄·4H₂OCan form as a metastable solid over a large concentration range in ternary systems.
OctahydrateH₂SO₄·8H₂OFound in solid phases crystallized from solutions with 0-40 wt% sulfuric acid.

The crystallization of sulfuric acid hydrates from aqueous solutions involves nucleation and crystal growth. ntnu.no The kinetics of these processes are influenced by factors such as supersaturation, temperature, and the presence of impurities. ntnu.no While specific studies on the crystallization kinetics of H₂SO₄·16H₂O are not detailed in the available literature, general principles of crystal growth from solution can be applied. The growth of crystals occurs through the addition of new atoms or ions to the crystal lattice structure. ntnu.no

The mechanism of crystal growth can be influenced by the presence of other substances. For example, in other systems, the presence of certain ions can either inhibit or promote crystal growth by adsorbing to the crystal surface and blocking or facilitating the attachment of growth units. harvard.edu The rate of crystallization is also dependent on the degree of supersaturation of the solution.

Influence of Temperature and Pressure on Hydrate Formation

Temperature is a critical factor influencing the formation and stability of sulfuric acid hydrates. Lower temperatures generally favor the formation of higher hydrates (those with more water molecules). copernicus.org For example, studies on sulfuric acid aerosol nucleation show that lower temperatures enhance both nucleation and growth rates. copernicus.org This is consistent with the predictions of Classical Nucleation Theory (CNT), as lower temperatures lead to lower Gibbs free energy barriers for cluster formation. copernicus.org

The effect of temperature on nucleation rates can become less significant at very low temperatures (below 268 K), where particle formation may occur via a barrierless mechanism. copernicus.org

Pressure also plays a role in the stability of hydrates. While specific data on the effect of pressure on H₂SO₄·16H₂O is limited, studies on other chemical systems, such as hydrosulfuric acid, show that increasing pressure can significantly alter phase behavior and stability. patsnap.com Generally, an increase in pressure would favor the formation of the denser phase.

Interactive Data Table: General Influence of Temperature and Pressure on Hydrate Formation
ParameterInfluence on Hydrate Formation
Temperature Lower temperatures generally favor the formation and stability of higher hydrates.
Pressure Higher pressure generally favors the formation of the denser phase, which is typically the hydrate solid.

Role of Nucleation and Growth Mechanisms

The initial formation of sulfuric acid hexadecahydrate crystals from a solution proceeds through nucleation, the formation of stable crystalline nuclei, followed by the growth of these nuclei into larger crystals.

The formation of new particles in the sulfuric acid-water system is initiated by nucleation, which can occur through binary or ternary pathways.

Binary Homogeneous Nucleation (BHN) involves only sulfuric acid and water molecules. albany.edu Classical Nucleation Theory (CNT) is often used to model this process, although it has been shown to sometimes underestimate nucleation rates, especially during intensive nucleation where cluster-cluster collisions become significant. nih.gov Kinetic models that directly solve the system of kinetic equations for cluster populations can provide more accurate predictions. nih.gov

Computational models are essential tools for understanding the molecular-level details of nucleation and cluster growth. These models can provide insights into the thermodynamics and kinetics of cluster formation that are difficult to obtain experimentally.

Quantum Chemical Calculations are used to determine the thermodynamic properties of small molecular clusters, such as their Gibbs free energies of formation. acs.orgresearchgate.net This information is crucial for calculating the evaporation rates of clusters, which are a key parameter in kinetic nucleation models. albany.eduhelsinki.fi

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations are employed to study the dynamics of cluster formation and growth. tandfonline.comchristophkoehn.de These simulations can provide information on the structure of clusters, the role of different molecules in the nucleation process, and the rates of cluster formation. tandfonline.comchristophkoehn.de For instance, simulations have shown that stochastic fluctuations can lead to a faster growth rate of the smallest clusters compared to deterministic models. tandfonline.comchristophkoehn.de Computational studies have also been used to investigate the hydration of sulfuric acid dimers and the subsequent steps leading to aerosol formation. acs.org

Based on a thorough review of available scientific literature, there is no evidence of a stable solid-state compound known as "sulfuric acid hexadecahydrate" (H₂SO₄·16H₂O). The known solid hydrates of sulfuric acid that have been identified and studied are H₂SO₄·nH₂O where n equals 1, 2, 3, 4, 6.5, and 8.

Consequently, scientific data regarding the solid-state reactions, dehydration, or rehydration processes specifically for sulfuric acid hexadecahydrate is not available. Research in this area has focused on the characterized hydrates and the behavior of concentrated sulfuric acid as a powerful dehydrating agent for other chemical compounds.

It is possible that "sulfuric acid;hexadecahydrate" may be a misnomer for a different compound, such as aluminum sulfate (B86663) hexadecahydrate (Al₂(SO₄)₃·16H₂O), which is a known chemical substance. However, information on the latter falls outside the scope of this article.

Due to the absence of the specified compound in scientific literature, the section on its thermodynamics and kinetics cannot be completed.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (Raman and Infrared) for Molecular Interactions

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool to probe the molecular interactions within sulfuric acid hydrates. These methods are particularly sensitive to the vibrations of chemical bonds and are instrumental in elucidating the structure and composition of these complex systems.

The vibrational spectra of sulfuric acid hydrates are characterized by distinct bands corresponding to the stretching and bending modes of O-H and S-O bonds. The analysis of these modes provides critical insights into the degree of hydration and the nature of the species present, such as molecular H₂SO₄, bisulfate (HSO₄⁻), and sulfate (B86663) (SO₄²⁻) ions.

In hydrated sulfuric acid, the O-H stretching region (typically 2400-3600 cm⁻¹) is particularly informative. The presence of multiple, often broad, bands in this region is indicative of the complex hydrogen-bonding network involving water molecules and the various sulfate species. For instance, studies have identified OH stretching bands of water at approximately 2991, 3146, and 3380 cm⁻¹ in the Raman spectra of sulfate minerals, with multiple infrared bands also observed, suggesting the presence of non-equivalent water units within the structure nih.gov.

The vibrational modes of the sulfur-oxygen bonds are also highly sensitive to the protonation state of the sulfate group. A well-defined set of core SO₄ vibrations can be identified for H₂SO₄, HSO₄⁻, and SO₄²⁻ manchester.ac.uk. The symmetric stretching mode (ν₁) of the SO₄²⁻ ion appears as a strong, sharp peak in the Raman spectrum, typically around 982 cm⁻¹ harvard.edu. In contrast, the symmetry of the bisulfate ion (HSO₄⁻) is lower, leading to more complex spectra with multiple bands. The S-O stretching modes in HSO₄⁻ and H₂SO₄ appear at different frequencies, allowing for their identification in mixtures.

Table 1: Characteristic Vibrational Frequencies for Species in Hydrated Sulfuric Acid

Species Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopic Technique
SO₄²⁻ ν₁ (Symmetric Stretch) ~982 Raman
ν₃ (Antisymmetric Stretch) ~1122 Raman, IR
ν₄ (Bending) ~610 Raman, IR
ν₂ (Bending) ~450 Raman, IR
HSO₄⁻ S-O Stretching 1050-1200 Raman, IR

Due to the coexistence of various species and the extensive hydrogen bonding, the vibrational spectra of sulfuric acid hydrates are often complex, with overlapping bands. Spectral deconvolution is a crucial step in interpreting these spectra, allowing for the identification and quantification of the individual components harvard.edu. This process typically involves fitting the experimental spectrum with a series of mathematical functions (e.g., Gaussian or Lorentzian line shapes) that represent the individual vibrational bands spectroscopyonline.com.

The deconvolution of Raman spectra has been successfully used to determine the degree of dissociation in aqueous sulfuric acid solutions by analyzing the integrated intensities of the bands corresponding to the sulfate and bisulfate ions harvard.edu. The relative intensities of these bands can be correlated with the concentrations of the respective ions, providing quantitative information about the equilibrium in the hydrate (B1144303) mixture. For instance, the Raman spectrum of an aqueous bisulfate solution will invariably contain bands from the sulfate ion as well, necessitating deconvolution for accurate analysis harvard.edu. The process of peak fitting and deconvolution of expanded bands in FT-IR spectra can also be applied to elucidate the different conformations in complex structures spectroscopyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid and liquid states. In the context of sulfuric acid hydrates, ¹H NMR is particularly valuable for studying proton dynamics, including proton transfer and reorientation processes.

Furthermore, multinuclear NMR approaches, combining ¹⁷O, ³³S, and ¹H NMR, provide a comprehensive picture of the solvation structure and dynamics over a wide range of concentrations and temperatures osti.gov. These studies can elucidate the crossover between different regimes of solvation structure and dynamics, which is often dominated by strong water-sulfate correlations at high concentrations osti.gov.

X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element in a material. By tuning the X-ray energy to a core-level absorption edge of an atom (e.g., the sulfur K-edge), one can probe the unoccupied electronic states and the local coordination environment of that atom researchgate.netesrf.fr.

X-ray Absorption Near Edge Structure (XANES) spectroscopy, a region of the XAS spectrum, is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom esrf.frnih.gov. The position of the absorption edge shifts to higher energies with an increasing formal oxidation state of sulfur princeton.edu. This allows for the differentiation between sulfide (B99878), sulfite, and sulfate species. The fine structure in the XANES region is also influenced by the local geometry and the nature of the surrounding atoms, providing a fingerprint of the local environment of the sulfur atom.

In the context of sulfuric acid hydrates, XAS can be used to study the protonation state of the acid and the nature of the sulfur-oxygen bonds. For example, O K-edge and S L-edge core-excitation spectra have been used in conjunction with inelastic X-ray scattering to investigate proton transfer in aqueous sulfuric acid nih.gov. These studies provide insights into how water molecules mediate proton transfer from sulfuric acid and how the deprotonation state of the acid molecule changes with concentration nih.gov.

Correlation of Spectroscopic Data with Computational Predictions

The interpretation of complex experimental spectra is often aided by computational modeling. Theoretical calculations, such as those based on density functional theory (DFT) and ab initio methods, can predict the vibrational frequencies, NMR chemical shifts, and X-ray absorption spectra of different structural models of sulfuric acid hydrates researchgate.net.

By comparing the computationally predicted spectra with the experimental data, it is possible to validate structural models and gain a more detailed understanding of the molecular interactions. For example, ab initio calculated vibrational spectra have shown good agreement with experimental IR and near-infrared absorption spectra of vapor-phase sulfuric acid researchgate.net.

Molecular dynamics (MD) simulations can be coupled with DFT calculations of NMR shifts to reproduce experimental trends, providing a powerful tool for understanding the relationship between structure, dynamics, and spectroscopic properties osti.gov. This combination of experimental and computational approaches provides a robust platform for characterizing the complex behavior of sulfuric acid hydrates. Ab initio molecular dynamics simulations have also been used to quantify the acid-water interaction with atomic resolution and to understand the concentration dependence of different sulfate species nih.gov.

Intermolecular Interactions and Hydrogen Bonding Networks

Comprehensive Analysis of Water-Water and Ion-Water Hydrogen Bonds

In hydrated sulfuric acid, the hydrogen bond (H-bond) network consists of four primary types of interactions: water-water, hydronium ion-water, bisulfate ion-water, and sulfate (B86663) ion-water. upc.edu Molecular dynamics simulations reveal that the presence of the acid and its ions significantly perturbs the typical hydrogen-bonding environment of pure water. upc.eduresearchgate.net

The ions formed from the dissociation of sulfuric acid act as powerful organizing centers. The hydronium cation (H₃O⁺) acts as an H-bond donor, while the bisulfate (HSO₄⁻) and sulfate (SO₄²⁻) anions act as H-bond acceptors. upc.edu The number of hydrogen bonds donated by a water molecule's oxygen increases with rising sulfuric acid concentration. nih.gov For instance, simulations have shown this number climbing from 1.9 in pure water to 2.5 in a highly concentrated solution, indicating a more structured and interconnected H-bond network. nih.gov

Structural studies of sulfuric acid monohydrate (H₂SO₄·H₂O) show the water molecule acting as both a hydrogen bond donor and acceptor to the sulfuric acid, forming a distorted six-membered ring. nih.gov This fundamental interaction, involving a strong H-bond from an acidic proton to the water's oxygen and a weaker bond from a water proton to a sulfonyl oxygen, serves as the primary building block for the more extensive networks in higher hydrates. nih.gov

Detailed analysis from simulations provides quantitative data on these interactions, highlighting the distinct roles of each species in the hydrate's structure.

Table 1: Hydrogen Bond Characteristics in Aqueous Sulfuric Acid Solutions

Interacting Pair Role of Ion/Molecule Mean Number of H-Bonds Key Structural Features
Water-Water Donor & Acceptor ~3.2 (at 1.13 m) Forms the foundational tetrahedral network which becomes distorted by ions. upc.edu
Hydronium (H₃O⁺)-Water Donor Varies with concentration The three hydronium protons form strong H-bonds with neighboring water molecules. upc.eduborenv.net
Bisulfate (HSO₄⁻)-Water Acceptor Varies with concentration Water molecules act as donors to the oxygen atoms of the bisulfate ion. upc.edu

Proton Transfer Processes and Ionic Species within Hydrate (B1144303) Structures

The hydration of sulfuric acid is intrinsically linked to proton transfer, a process fundamental to its acidic nature. Sulfuric acid does not exist as a neutral H₂SO₄ molecule when sufficiently hydrated; instead, it donates protons to the surrounding water molecules. This acid dissociation occurs in a stepwise manner, mediated by the water cluster. acs.orgacs.org

The first deprotonation is highly favorable and leads to the formation of an ion pair consisting of a hydronium cation (H₃O⁺) and a bisulfate anion (HSO₄⁻). acs.org Computational studies on small clusters, such as (H₂SO₄)₂(H₂O)₂, show that the addition of just two water molecules to a sulfuric acid dimer is enough to initiate the first proton transfer, creating a di-ionic species. acs.org

The key ionic species present in these hydrate structures are:

Hydronium (H₃O⁺): Formed when a water molecule accepts a proton. acs.org

Bisulfate (HSO₄⁻): The anion remaining after the first deprotonation. nih.govacs.org

Sulfate (SO₄²⁻): Formed upon the second deprotonation. The complete deprotonation to SO₄²⁻ becomes energetically favorable in clusters with a larger number of water molecules, typically eight or more. nih.govresearchgate.net

The mechanism of proton transfer is not a simple direct hop but is facilitated by the hydrogen-bonded network, often described as a Grotthus-type mechanism or structural diffusion. rsc.org The feasibility of proton transfer is highly dependent on the local water environment, including the distance between the oxygen of the sulfuric acid and the proton-accepting water molecule, as well as the coordination number of that water molecule. acs.org In some cases, the process is more accurately described as a proton-coupled electron-transfer mechanism. nih.govresearchgate.net

Role of Cooperative Effects in Hydrogen Bonding

The strength and stability of the hydrogen-bonding network in hydrated sulfuric acid are enhanced by cooperative effects. nih.gov Cooperativity in this context means that the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds within a chain or cycle. youtube.com When one H-bond forms, it can increase the polarity of the participating molecules, making them better donors or acceptors for subsequent H-bonds. youtube.com

This phenomenon is evident in computational studies of sulfuric acid-water complexes, where cyclic structures involving three or more H-bonds show greater stabilization energy than would be expected from the sum of individual bonds. nih.gov This cooperative strengthening is also reflected in structural and spectroscopic data. For example, H-bond lengths are often shorter in cooperative arrangements, and the corresponding vibrational frequencies (like the O-H stretch) show a more significant red shift than in simpler, linear H-bonds. nih.gov

Lability and Dynamics of Hydrogen Bonds in Hydrated Systems

The hydrogen bond network in sulfuric acid hydrates is not static; it is a highly dynamic system characterized by the constant formation, breaking, and reformation of bonds. upc.eduresearchgate.net The term "lability" refers to this transient nature and the lifetime of a given hydrogen bond.

Molecular dynamics simulations have been instrumental in quantifying these dynamics. Studies of aqueous sulfuric acid solutions have calculated the lifetimes of different types of hydrogen bonds, revealing important differences in their stability. upc.eduresearchgate.netupc.edu A key finding is that water molecules hydrogen-bonded to the bisulfate and sulfate anions are more labile—meaning they have shorter lifetimes—than water molecules bonded to other water molecules or to hydronium ions. upc.eduresearchgate.netphantomsfoundation.com

Formation Pathways and Role in Specific Chemical Systems/environments

Atmospheric Formation Pathways of Sulfuric Acid Hydrates

The formation of sulfuric acid hydrates is a critical process in atmospheric science, initiating the nucleation of new aerosol particles that can grow to become cloud condensation nuclei (CCN). nsf.govsciencedaily.com These particles influence the Earth's radiative balance and climate. nsf.govsciencedaily.com The fundamental pathway involves the binary nucleation of sulfuric acid (H₂SO₄) and water (H₂O). zerogeoengineering.comaip.org This process is highly dependent on ambient conditions such as temperature, relative humidity (RH), and the concentration of sulfuric acid vapor. researchgate.net

Gas-phase sulfuric acid is primarily produced from the oxidation of sulfur dioxide (SO₂), a reaction often initiated by the hydroxyl radical (OH). copernicus.org Once formed, sulfuric acid molecules can collide and cluster with abundant water molecules in the atmosphere. nsf.govzerogeoengineering.com The stability and growth of these clusters are governed by thermodynamics. zerogeoengineering.com The formation of hydrates significantly lowers the vapor pressure of sulfuric acid, facilitating the transition from the gas phase to the particle phase. zerogeoengineering.com Molecular dynamics simulations show that these small hydrate (B1144303) clusters can exhibit a multi-shell structure, with an inner core of sulfuric acid and a more diffuse outer shell of water molecules. aip.org Both neutral and ion-induced nucleation pathways contribute to the formation of these hydrated clusters. researchgate.net At lower temperatures, typical of the free troposphere, neutral clustering tends to dominate, whereas ion-induced nucleation becomes more significant at warmer temperatures. researchgate.net

Table 1: Factors Influencing Sulfuric Acid-Water Nucleation

Factor Influence on Nucleation Rate Atmospheric Context
Sulfuric Acid Concentration Increases with higher concentration Higher concentrations, often from anthropogenic SO₂ emissions or volcanic activity, lead to increased particle formation events. researchgate.netaip.org
Relative Humidity (RH) Increases with higher RH Water is essential for stabilizing the initial clusters and promoting their growth. zerogeoengineering.comresearchgate.net
Temperature Decreases with higher temperature (at fixed RH and H₂SO₄) Colder temperatures, such as those in the upper troposphere and stratosphere, are more favorable for nucleation. researchgate.netnasa.gov
Ion Concentration Increases with higher ion concentration Ion-induced nucleation provides an alternative, often more efficient, pathway for particle formation, especially at warmer temperatures. zerogeoengineering.comresearchgate.net

While the binary system of sulfuric acid and water can initiate nucleation, atmospheric observations often show particle formation rates that are significantly higher than predicted by binary theory alone. zerogeoengineering.comnih.gov This discrepancy is largely explained by the presence of trace atmospheric gases, particularly bases like ammonia (B1221849) (NH₃) and amines, as well as certain organic acids. gdut.edu.cnresearchgate.net

Amines, such as methylamine, dimethylamine (B145610) (DMA), and trimethylamine (B31210), are particularly effective at enhancing nucleation rates. gdut.edu.cnresearchgate.net Even at concentrations of just a few parts per trillion by volume, dimethylamine can increase particle formation rates by more than a thousandfold compared to ammonia. nih.gov This dramatic enhancement is due to a base-stabilization mechanism where the strong acid-base reaction between sulfuric acid and the amine forms a highly stable salt complex. nih.govresearchgate.net This complex, such as HSO₄⁻-NH₃CH₃⁺ from methylamine, is much less volatile than sulfuric acid alone and readily condenses water, effectively lowering the energy barrier for nucleation. researchgate.net The enhancing effect of bases generally increases from ammonia to methylamine, with dimethylamine and trimethylamine being the most potent stabilizers. researchgate.net Water plays a crucial role by promoting the heterogeneous reaction of amines with sulfuric acid on existing surfaces, reducing the energy required for particle formation. gdut.edu.cn

Organic acids, which are common in the atmosphere, can also participate in the formation of hydrate clusters. rsc.orgnih.gov Highly oxygenated organic molecules (HOMs), often derived from the oxidation of volatile organic compounds from plants, can cluster directly with sulfuric acid molecules. nih.govacs.org Studies have shown that dicarboxylic acids, like succinic acid, can form energetically favorable clusters with sulfuric acid-base complexes, further promoting particle formation and growth. researchgate.net Oxalic acid, another prevalent organic acid, is also predicted to contribute to aerosol nucleation by binding to sulfuric acid and water. rsc.org However, some research indicates that many organic acids interact more weakly with water compared to sulfuric acid, suggesting their primary role may be in stabilizing the initial acid-base clusters rather than extensive hydration on their own. acs.orgnih.gov

While the oxidation of anthropogenic SO₂ is a major source of sulfuric acid, natural emissions of organic sulfur compounds, particularly from marine environments, are also significant contributors. sciencedaily.comnih.gov Dimethyl sulfide (B99878) (DMS), produced by marine phytoplankton, is the most abundant of these compounds and its oxidation is a key process in the natural sulfur cycle. copernicus.orgnih.gov

The atmospheric oxidation of DMS is a complex process involving multiple steps and radical intermediates, which ultimately leads to the formation of both sulfuric acid (H₂SO₄) and methanesulfonic acid (MSA). nih.govacs.org The primary oxidant initiating this process is the hydroxyl (OH) radical. copernicus.orgnih.gov The reaction of OH with DMS can proceed via two main channels:

H-Abstraction: The OH radical abstracts a hydrogen atom from the DMS molecule. This pathway primarily leads to the formation of sulfur dioxide (SO₂), which is then oxidized to sulfuric acid in the atmosphere. copernicus.org

OH-Addition: The OH radical adds to the sulfur atom in DMS, forming an adduct. This channel is a more direct route to sulfur-containing acids and can produce both SO₂ and MSA. copernicus.org

Recent research has demonstrated that sulfuric acid can also be formed directly from the oxidation of DMS and other reduced sulfur compounds without the intermediate formation of SO₂. sciencedaily.comcopernicus.orgleibniz-gemeinschaft.de This direct pathway involves intermediates like the methylthiyl radical (CH₃S·) and the methylsulfonyl radical (CH₃SO₂·). nih.gov This SO₂-independent pathway can be responsible for up to half of the gaseous sulfuric acid formation over the oceans, making it a critical component of climate models. leibniz-gemeinschaft.de The efficiency of these pathways and the relative yields of H₂SO₄ and MSA are strongly dependent on environmental conditions, especially temperature. acs.org For instance, lower temperatures favor the production of MSA. acs.org

Geological and Planetary Contexts of Hydrated Sulfates

Hydrated sulfates are not confined to Earth's atmosphere; they are significant mineralogical components on other planetary bodies, most notably Mars. usra.educonfex.com The presence and hydration state of these minerals provide crucial clues about the planet's past aqueous environments, climate history, and the potential for habitability. confex.comcambridge.orgeos.org

On Mars, sulfates have been widely detected by orbital missions and rovers at various landing sites. usra.educheminst.ca These minerals are believed to have formed through the aqueous oxidation of sulfides present in Martian rocks or from the atmospheric hydration of volcanically outgassed SO₂. cambridge.orgresearchgate.net The sulfate-rich outcrops observed at locations like Meridiani Planum and Jezero crater suggest the past existence of acidic, water-rich environments, possibly involving brine pools, rivers, or hydrothermal systems. cambridge.orgcheminst.ca

The specific types of hydrated sulfates identified include magnesium sulfates and calcium sulfates. usra.educonfex.com A notable finding is the general absence of highly hydrated magnesium sulfates (with more than five water molecules per formula unit), which suggests that Mars has undergone a long period of arid conditions that led to the dehydration of any such minerals that may have initially formed. usra.educonfex.com The coexistence of sulfates with different hydration levels in the same location presents a puzzle, indicating complex histories of formation, dehydration, and rehydration cycles. confex.com The water locked within these hydrated sulfate (B86663) minerals represents a significant reservoir of water partitioned into the Martian crust, contributing to the planet's climatic drying over geological time. usra.educheminst.ca

In the atmosphere of Venus, a dense global cloud layer is composed primarily of sulfuric acid and water solution. researchgate.netwikipedia.org These clouds are formed when sulfur dioxide, a component of the Venusian atmosphere, reacts with water, a process catalyzed by ultraviolet radiation from the sun, to form sulfuric acid hydrates. wikipedia.org

Table 2: Hydrated Sulfates Detected on Mars

Hydrated Sulfate Type Example Minerals Significance
Magnesium Sulfates Starkeyite (MgSO₄·4H₂O), Epsomite (MgSO₄·7H₂O) Wide range of hydration states detected, though higher hydrates are rare, implying persistent arid conditions. usra.edu
Calcium Sulfates Gypsum (CaSO₄·2H₂O), Bassanite (CaSO₄·0.5H₂O), Anhydrite (CaSO₄) Pervasiveness of anhydrite at some sites suggests formation from direct precipitation rather than dehydration of gypsum. usra.educonfex.com

Formation in Industrial Chemical Processes

The industrial production of aluminum sulfate, a chemical widely used in water purification and paper manufacturing, involves the reaction of an aluminum source with sulfuric acid. nzic.org.nzwatermelonrabbit.com A common method uses aluminum hydroxide (B78521) (Al(OH)₃) as the starting material. nzic.org.nzwatermelonrabbit.com The reaction is a straightforward acid-base neutralization that produces hydrated aluminum sulfate and water. watermelonrabbit.com

In this batch process, aluminum hydroxide is carefully added to a reactor containing a specific concentration of heated sulfuric acid. nzic.org.nzwatermelonrabbit.com The reaction is exothermic, and the temperature is controlled to ensure a consistent product. nzic.org.nz After the reaction, the resulting solution of aluminum sulfate is processed to form a solid product. This often involves cooling the solution to induce crystallization. google.com The degree of hydration of the final crystallized product can be controlled by manipulating the temperature and concentration of the solution. google.com For example, crystallization from a solution of aluminum sulfate in dilute sulfuric acid at temperatures between 105–140°C can produce aluminum sulfates with 4 to 8 molecules of water of crystallization. google.com Another process involves reacting aluminum with highly concentrated sulfuric acid to form octadecahydrate aluminum sulfate (Al₂(SO₄)₃·18H₂O), which can be precipitated using ethanol. mdpi.com

Sulfuric acid is a key reagent in the processing of boron minerals, such as ulexite (B576465) (Na₂O·2CaO·5B₂O₃·16H₂O), to produce boric acid, a commercially important compound. researchgate.netasianpubs.org The dissolution of ulexite in sulfuric acid solutions is a complex process where the acid serves to break down the mineral matrix.

Advanced Methodological Approaches for Hydrate Research

Development of Force Fields for Accurate Molecular Simulations

Molecular dynamics (MD) simulations are a cornerstone of modern chemical research, offering a window into the atomic-scale world. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For sulfuric acid hydrates, developing reliable force fields is a significant challenge due to the complex interplay of strong hydrogen bonds, ionic dissociation, and polarization effects.

Researchers have developed several force fields to model sulfuric acid-water systems. These can be broadly categorized into two types: rigid models, where the internal geometry of the molecules is fixed, and flexible models, which allow for bond stretching, angle bending, and torsional motions. Early models often treated sulfuric acid as an undissociated molecule, which is a reasonable approximation in some contexts but fails to capture the proton transfer that occurs in the presence of sufficient water. borenv.net

More advanced force fields now explicitly account for the dissociation of sulfuric acid into bisulfate (HSO₄⁻) and hydronium (H₃O⁺) ions. borenv.net These reactive force fields, such as the empirical valence bond (EVB) models, can dynamically simulate proton transfer events, providing a more realistic depiction of the hydrate (B1144303) system. The parameterization of these force fields is a meticulous process, often involving fitting to high-level quantum mechanical calculations of small sulfuric acid-water clusters. researchgate.net

A comparative analysis of different force fields is presented in the table below, highlighting their key features and intended applications.

Force FieldKey FeaturesPrimary Application
Ding et al. (2003)Fitted to DFT calculations of small clusters of sulfuric acid, bisulfate, and water.Structural analysis of sulfuric acid-water clusters.
OPLS-AAA transferable potential for biological systems, adapted for sulfuric acid.Simulating the collision dynamics and vibrational spectra of sulfuric acid molecules.
EVB ModelsAllows for the dynamic simulation of proton transfer.Investigating the dissociation and ion transport in sulfuric acid hydrates.

The ongoing development of these force fields is crucial for improving the accuracy of molecular simulations and, consequently, our understanding of sulfuric acid hydrate systems.

Integration of Experimental and Computational Techniques (Multiscale Modeling)

The complexity of hydrate systems often requires a multiscale modeling approach, which integrates information from different levels of theory and experiment to provide a comprehensive picture. manchester.ac.uk This approach bridges the gap between the atomic scale, where quantum mechanics governs interactions, and the macroscopic scale, where continuum models are more appropriate.

At the smallest scale, quantum mechanical methods like Density Functional Theory (DFT) are used to study the electronic structure and energetics of small sulfuric acid-water clusters. researchgate.net These calculations provide highly accurate data on molecular geometries, vibrational frequencies, and interaction energies, which are essential for parameterizing classical force fields used in larger-scale simulations. researchgate.net

Molecular dynamics simulations, using the force fields described in the previous section, can then be employed to study the behavior of thousands of molecules over nanoseconds. borenv.net This allows for the investigation of dynamic processes such as hydrate nucleation and growth, which are inaccessible to quantum mechanical methods due to their computational cost.

Finally, the results from molecular simulations can be used to inform continuum models that describe the macroscopic properties of the system, such as transport coefficients and phase diagrams. This hierarchical approach ensures that the macroscopic models are grounded in the fundamental physics of the underlying molecular interactions. The synergy between experimental techniques and these computational methods is pivotal for validating and refining the theoretical models. manchester.ac.uk

Novel Spectroscopic Techniques for Probing Hydrate Networks

Spectroscopy is a powerful tool for investigating the structure and dynamics of hydrate networks. Recent advancements in spectroscopic techniques have enabled researchers to probe these systems with unprecedented detail.

Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of the molecules within the hydrate structure. By analyzing the IR spectrum, researchers can identify the different species present (such as H₂SO₄, HSO₄⁻, and SO₄²⁻) and gain insights into the hydrogen-bonding network. acs.org Attenuated Total Reflectance (ATR)-IR spectroscopy has been used to study the formation of sulfuric acid monohydrate films, providing valuable information on the crystallization process. rsc.orgresearchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It has been used to study the dissociation of sulfuric acid in aqueous solutions at various temperatures and compositions. harvard.edu

Microwave spectroscopy allows for the precise determination of the rotational constants of molecules, which can be used to derive their geometric structure. This technique has been successfully applied to the sulfuric acid monohydrate complex, revealing a distorted, six-membered ring structure. nih.gov

The table below summarizes the application of these novel spectroscopic techniques in the study of sulfuric acid hydrates.

Spectroscopic TechniqueInformation ObtainedKey Findings
Infrared (IR) SpectroscopyIdentification of molecular and ionic species (H₂SO₄, HSO₄⁻, SO₄²⁻).Characterization of the vibrational modes of different sulfate (B86663) species in hydrates. acs.org
Raman SpectroscopyQuantitative information on the dissociation of sulfuric acid.Elucidation of the composition of hydrate/ion pairs in aqueous sulfuric acid. harvard.edu
Microwave SpectroscopyPrecise geometric structure of hydrate complexes.Determination of the ring-like structure of the sulfuric acid monohydrate. nih.gov

These advanced spectroscopic methods provide crucial experimental data for validating and refining the theoretical models of sulfuric acid hydrates.

High-Throughput Screening for Hydrate Formation Conditions

High-throughput screening (HTS) is a methodology that allows for the rapid and parallel investigation of a large number of experimental conditions. In the context of hydrate research, HTS can be used to efficiently map out the phase diagram of a system and identify the conditions under which different hydrates are formed.

HTS for hydrate formation typically involves the use of multi-well plates, where each well contains a small sample of the substance of interest under different conditions of temperature, pressure, and solvent composition. Automated analytical techniques, such as X-ray powder diffraction (PXRD) or Raman spectroscopy, are then used to analyze the solid forms present in each well.

This approach has been successfully applied in the pharmaceutical industry to screen for the formation of hydrates of active pharmaceutical ingredients, as the hydration state of a drug can significantly affect its solubility and bioavailability. nih.govcrystallizationsystems.com While specific applications to sulfuric acid hexadecahydrate are not widely reported, the principles of HTS are directly applicable to the study of its formation conditions.

The key components of a high-throughput screening workflow for hydrate formation are outlined below:

StageDescriptionTechniques
Sample Preparation Dispensing small quantities of the compound and various solvents into multi-well plates.Robotic liquid handling systems.
Crystallization Subjecting the samples to a range of conditions (e.g., temperature cycling, solvent evaporation).Automated temperature and humidity controllers.
Analysis Characterizing the solid form in each well.High-throughput PXRD, Raman spectroscopy.
Data Analysis Identifying new hydrate forms and mapping their stability regions.Specialized data analysis software.

The adoption of high-throughput screening methods in the study of inorganic hydrates like sulfuric acid hexadecahydrate has the potential to significantly accelerate the discovery of new hydrate phases and provide a more complete understanding of their thermodynamic stability.

Future Research Directions and Open Questions

Exploration of Undiscovered Polymorphs and Metastable States

A primary focus of future research will be the experimental and computational search for sulfuric acid hexadecahydrate. While phase diagrams of the sulfuric acid-water system have identified several stable hydrates, such as the monohydrate, dihydrate, tetrahydrate, and others, the hexadecahydrate has not been observed. wikipedia.org Its existence may be transient, occurring as a metastable state under specific temperature and pressure conditions before transitioning to a more stable form.

Future research should employ advanced crystallographic techniques, such as cryo-crystallography, coupled with rapid cooling methods to trap potential metastable phases. Computational simulations, particularly density functional theory (DFT) and molecular dynamics, will be instrumental in predicting the potential crystal structures, stability, and vibrational spectra of various polymorphs of sulfuric acid hexadecahydrate. borenv.netcore.ac.uk Identifying the thermodynamic landscapes of these hypothetical structures will guide experimental efforts to synthesize and characterize them.

Detailed Characterization of Interfacial Hydration Phenomena

Should sulfuric acid hexadecahydrate be formed, understanding its interaction with its environment will be paramount. The interface between a highly hydrated sulfuric acid species and surrounding water vapor or other atmospheric components is critical for modeling aerosol growth and atmospheric chemistry.

Future studies would need to focus on the surface properties of this compound. Techniques such as sum-frequency generation (SFG) spectroscopy could probe the molecular orientation and hydrogen-bonding network at the surface. Molecular dynamics simulations will be essential to model the adsorption and reaction of atmospheric trace gases on the surface of a hypothetical hexadecahydrate crystal, providing insights into its potential role as a catalyst or reaction substrate in atmospheric processes.

Advanced Spectroscopic Probes of Dynamic Processes

The dynamic behavior of water molecules and ions within a highly hydrated sulfuric acid structure is a key area of inquiry. In known sulfuric acid hydrates, proton transfer and the rearrangement of the hydrogen-bond network are fundamental processes. rsc.org For a hexadecahydrate, with a high ratio of water to acid, these dynamics are expected to be complex and liquid-like, even within a crystalline solid.

Advanced spectroscopic techniques will be necessary to probe these ultrafast dynamics. Terahertz (THz) spectroscopy can provide information on the collective vibrational modes of the water lattice, while two-dimensional infrared (2D-IR) spectroscopy can track the fluctuations and exchanges within the hydrogen-bond network on femtosecond to picosecond timescales. These experimental approaches, in conjunction with ab initio molecular dynamics simulations, will be crucial for elucidating the mechanisms of proton transport and structural rearrangements within the hexadecahydrate. acs.org

Refined Theoretical Models for Large-Scale Hydrate (B1144303) Systems

Modeling a system with a high degree of hydration like sulfuric acid hexadecahydrate presents significant computational challenges. The sheer number of water molecules and the complexity of their interactions necessitate the development of more efficient and accurate theoretical models.

Future research will need to focus on the development of advanced force fields and machine learning potentials that can accurately describe the intricate balance of forces, including polarization and charge transfer effects, in large sulfuric acid-water clusters. acs.orgresearchgate.net These models will enable large-scale simulations to predict the thermodynamic properties, phase behavior, and nucleation kinetics of highly hydrated sulfuric acid systems, providing a theoretical framework for understanding the potential formation and stability of the hexadecahydrate.

Investigation of Hydrate Behavior under Extreme Conditions (e.g., Ultra-high Pressure)

The phase diagram of the sulfuric acid-water system may harbor undiscovered phases, including the hexadecahydrate, under conditions of extreme pressure. High-pressure studies can force molecules into novel arrangements, leading to the formation of new crystalline structures with unique properties.

Future experimental work should utilize diamond anvil cells to subject sulfuric acid-water mixtures to pressures reaching several gigapascals. In-situ characterization using X-ray diffraction and Raman spectroscopy will be essential to identify new phases and determine their crystal structures. These studies could reveal the existence of a pressure-stabilized sulfuric acid hexadecahydrate and provide valuable data for refining theoretical models of aqueous solutions under extreme conditions.

Q & A

Q. What are the optimal methods for synthesizing sulfuric acid hexadecahydrate (H₂SO₄·16H₂O) in a laboratory setting?

  • Methodological Answer : To synthesize H₂SO₄·16H₂O, use controlled hydration of concentrated sulfuric acid (98%) under low-temperature conditions (0–5°C). Gradually add ultrapure water to H₂SO₄ while stirring in an ice bath to manage exothermicity. Monitor stoichiometry via gravimetric analysis, ensuring a 1:16 molar ratio of H₂SO₄ to H₂O. Crystallization can be achieved by slow evaporation in a desiccator with silica gel . Validate purity via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm hydration state .

Q. How can researchers characterize the dehydration behavior of sulfuric acid hexadecahydrate?

  • Methodological Answer : Use differential scanning calorimetry (DSC) and TGA to analyze thermal stability. For DSC, heat the sample at 2°C/min from 25°C to 200°C under nitrogen flow. Observe endothermic peaks corresponding to water loss. TGA should show a 16-water-molecule mass loss (~64% of total mass). Complement this with Fourier-transform infrared spectroscopy (FTIR) to track O-H stretching vibrations (3200–3500 cm⁻¹) and S-O bond stability .

Q. What experimental precautions are critical when handling sulfuric acid hexadecahydrate in aqueous reactions?

  • Methodological Answer : Always use double-walled glass reactors to prevent thermal runaway during exothermic hydration. Neutralize spills immediately with sodium bicarbonate. For kinetic studies, maintain pH < 2 using dilute H₂SO₄ to avoid hydrolysis of the hexadecahydrate. Document temperature and humidity conditions rigorously, as hydration state affects reactivity .

Advanced Research Questions

Q. How can contradictions in reported catalytic activity of H₂SO₄·16H₂O be resolved?

  • Methodological Answer : Discrepancies often arise from variations in hydration state or trace impurities. Standardize catalyst preparation by recrystallizing H₂SO₄·16H₂O in a glovebox (Ar atmosphere). Compare catalytic efficiency in esterification reactions (e.g., ethanol-acetic acid) using gas chromatography (GC) to quantify yields. Control for water content by Karl Fischer titration and correlate activity with hydration stability via XRD .

Q. What advanced techniques elucidate the structural dynamics of H₂SO₄·16H₂O during phase transitions?

  • Methodological Answer : Employ synchrotron-based X-ray absorption spectroscopy (XAS) to probe sulfur coordination changes during dehydration. Pair with molecular dynamics simulations (e.g., DFT) to model hydrogen-bond networks. Validate with neutron diffraction to resolve proton positions in the crystal lattice. Such multimodal approaches reconcile discrepancies between experimental and computational data .

Q. How does H₂SO₄·16H₂O compare to lower hydrates (e.g., monohydrate) in acid-catalyzed cellulose hydrolysis?

  • Methodological Answer : Design experiments using Avicel cellulose in 1:1 (v/v) H₂SO₄·16H₂O/water at 80°C. Monitor glucose yield via HPLC and compare with H₂SO₄·H₂O under identical conditions. Use Arrhenius plots to derive activation energies. Advanced NMR (¹³C CP-MAS) can track cellulose crystallinity loss. The hexadecahydrate’s higher water content may reduce side reactions (e.g., charring) by moderating acidity .

Key Research Gaps and Recommendations

  • Hydration Kinetics : Few studies quantify the rate of H₂SO₄·16H₂O formation under varying humidity. Use quartz crystal microbalance (QCM) to track real-time mass changes .
  • Environmental Impact : Assess long-term stability in aqueous systems via ICP-MS to detect sulfate leaching .

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